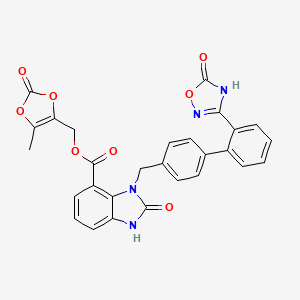
Desethyl Azilsartan Medoxomil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DesethylAzilsartanMedoxomil is a derivative of AzilsartanMedoxomil, which is an angiotensin II receptor blocker used primarily for the treatment of hypertension. AzilsartanMedoxomil is a prodrug that is hydrolyzed to its active metabolite, Azilsartan, in the gastrointestinal tract following oral administration . DesethylAzilsartanMedoxomil retains the pharmacological properties of its parent compound, making it a valuable agent in managing blood pressure and reducing cardiovascular risks.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of DesethylAzilsartanMedoxomil involves multiple steps, starting from the basic structure of AzilsartanMedoxomil. The process typically includes:
Formation of the Benzimidazole Core: This is achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Introduction of the Medoxomil Group: This step involves the esterification of the benzimidazole core with medoxomil chloride under basic conditions.
Desethylation: The final step involves the selective removal of the ethyl group from the AzilsartanMedoxomil structure to yield DesethylAzilsartanMedoxomil.
Industrial Production Methods: Industrial production of DesethylAzilsartanMedoxomil follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
化学反应分析
Types of Reactions: DesethylAzilsartanMedoxomil undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents like hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions are less common but can be induced using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole core, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or neutral conditions.
Reduction: Sodium borohydride, under mild conditions.
Substitution: Nucleophiles like amines or thiols, under basic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of DesethylAzilsartanMedoxomil .
科学研究应用
DesethylAzilsartanMedoxomil has several scientific research applications:
Chemistry: It is used as a model compound for studying the pharmacokinetics and pharmacodynamics of angiotensin II receptor blockers.
Biology: Research on its effects on cellular pathways and receptor binding provides insights into its mechanism of action.
Medicine: It is investigated for its potential in treating hypertension and related cardiovascular conditions.
Industry: The compound is used in the development of new antihypertensive drugs and formulations
作用机制
DesethylAzilsartanMedoxomil exerts its effects by antagonizing the angiotensin II type 1 receptor (AT1 receptor). This blockade prevents angiotensin II from binding to the receptor, thereby inhibiting its vasoconstrictive and aldosterone-secreting effects. The result is vasodilation and a reduction in blood pressure. The compound’s high affinity and selectivity for the AT1 receptor contribute to its efficacy in lowering blood pressure .
相似化合物的比较
AzilsartanMedoxomil: The parent compound, which is also an angiotensin II receptor blocker.
Valsartan: Another angiotensin II receptor blocker with similar antihypertensive effects.
Olmesartan: Known for its high potency and long duration of action.
Uniqueness: DesethylAzilsartanMedoxomil is unique due to its selective desethylation, which may confer distinct pharmacokinetic properties compared to its parent compound and other similar agents. This modification can potentially enhance its bioavailability and efficacy .
属性
分子式 |
C28H20N4O8 |
|---|---|
分子量 |
540.5 g/mol |
IUPAC 名称 |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-oxo-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate |
InChI |
InChI=1S/C28H20N4O8/c1-15-22(39-28(36)38-15)14-37-25(33)20-7-4-8-21-23(20)32(26(34)29-21)13-16-9-11-17(12-10-16)18-5-2-3-6-19(18)24-30-27(35)40-31-24/h2-12H,13-14H2,1H3,(H,29,34)(H,30,31,35) |
InChI 键 |
MZPRTKPTVHPGEW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(OC(=O)O1)COC(=O)C2=C3C(=CC=C2)NC(=O)N3CC4=CC=C(C=C4)C5=CC=CC=C5C6=NOC(=O)N6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


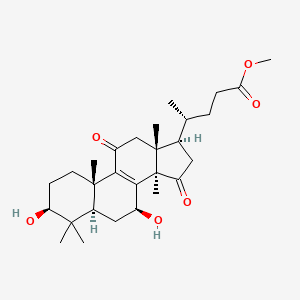
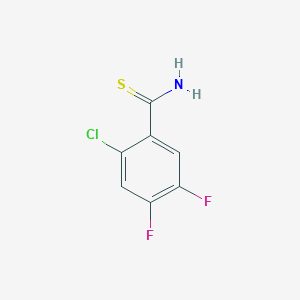
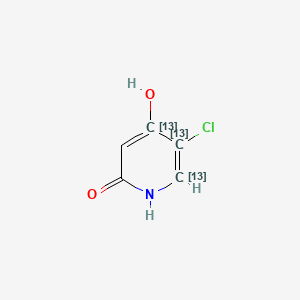

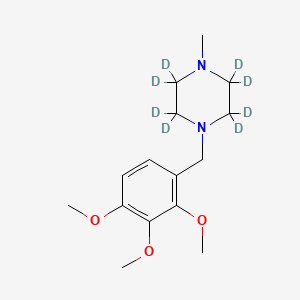
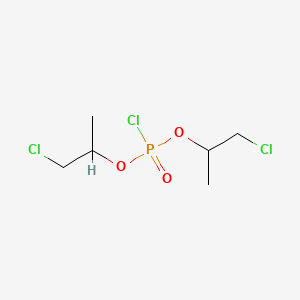
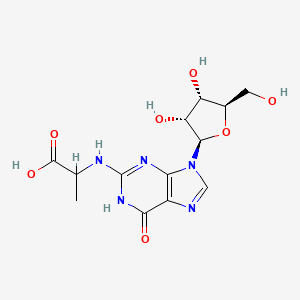
![(S)-tert-Butyl-5-hydroxy-1-(hydroxymethyl)-8-methyl-1,2-dihydropyrrolo[3,2-e]indole-3(6H)-carboxylate](/img/structure/B13444124.png)
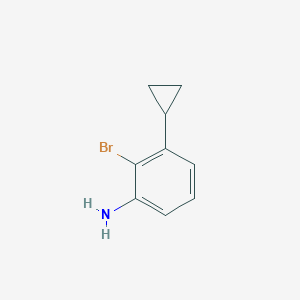
![(2R,3S,5S)-2-hexyl-3-hydroxy-5-[(2S)-5,5,5-trideuterio-2-formamido-4-methylpentanoyl]oxyhexadecanoic acid](/img/structure/B13444131.png)
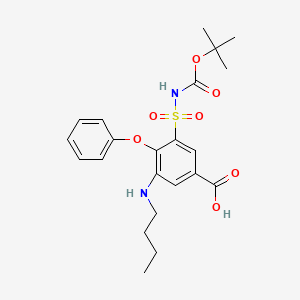
![N-[(Z)-[(3Z)-3-[(2,4-dinitrophenyl)hydrazinylidene]pentan-2-ylidene]amino]-2,4-dinitroaniline](/img/structure/B13444142.png)
![2-[2-Butyl-4-methyl-6-oxo-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]acetic acid](/img/structure/B13444152.png)

